![molecular formula C10H10F2O B13223024 2-[(2,4-Difluoro-5-methylphenyl)methyl]oxirane](/img/structure/B13223024.png)
2-[(2,4-Difluoro-5-methylphenyl)methyl]oxirane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2,4-Difluoro-5-methylphenyl)methyl]oxirane is an organic compound with the molecular formula C₁₀H₁₀F₂O and a molecular weight of 184.18 g/mol . This compound is characterized by the presence of an oxirane ring (epoxide) attached to a difluoro-methylphenyl group. It is primarily used in research and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Difluoro-5-methylphenyl)methyl]oxirane typically involves the reaction of 2,4-difluoro-5-methylbenzyl alcohol with an epoxidizing agent. One common method is the use of a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions to form the oxirane ring . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to optimize efficiency and scalability. The use of catalysts and automated systems can further enhance the production rate and reduce costs. Specific details on industrial methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
2-[(2,4-Difluoro-5-methylphenyl)methyl]oxirane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The oxirane ring is highly reactive towards nucleophiles, leading to ring-opening reactions.
Oxidation: The compound can be oxidized to form corresponding diols or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxirane ring into alcohols or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar solvents like ethanol or water at room temperature.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Produces various substituted alcohols, amines, or ethers.
Oxidation: Results in the formation of diols or carboxylic acids.
Reduction: Yields alcohols or other reduced derivatives.
科学研究应用
2-[(2,4-Difluoro-5-methylphenyl)methyl]oxirane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
作用机制
The mechanism of action of 2-[(2,4-Difluoro-5-methylphenyl)methyl]oxirane involves its reactivity towards nucleophiles, leading to ring-opening reactions. The oxirane ring is strained and highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various chemical transformations and applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
相似化合物的比较
Similar Compounds
2-[(4,5-Difluoro-2-methylphenoxy)methyl]oxirane: Similar structure with a different substitution pattern on the phenyl ring.
(2,4-Difluoro-5-methylphenyl)methanol: Lacks the oxirane ring but shares the difluoro-methylphenyl group.
Uniqueness
2-[(2,4-Difluoro-5-methylphenyl)methyl]oxirane is unique due to the presence of both the oxirane ring and the difluoro-methylphenyl group. This combination imparts distinct reactivity and properties, making it valuable in specific research and industrial applications.
属性
分子式 |
C10H10F2O |
|---|---|
分子量 |
184.18 g/mol |
IUPAC 名称 |
2-[(2,4-difluoro-5-methylphenyl)methyl]oxirane |
InChI |
InChI=1S/C10H10F2O/c1-6-2-7(3-8-5-13-8)10(12)4-9(6)11/h2,4,8H,3,5H2,1H3 |
InChI 键 |
WOBQUYAASKGVKR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1F)F)CC2CO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl({[5-methyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methyl})amine](/img/structure/B13222947.png)
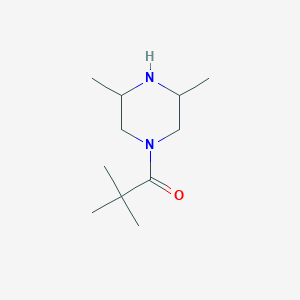
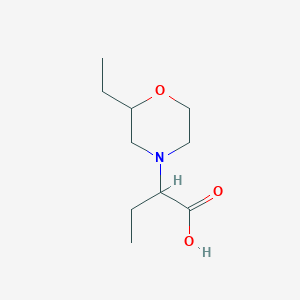
![7-(Iodomethyl)-2-methyl-6-oxaspiro[3.4]octane](/img/structure/B13222971.png)
amine](/img/structure/B13222983.png)
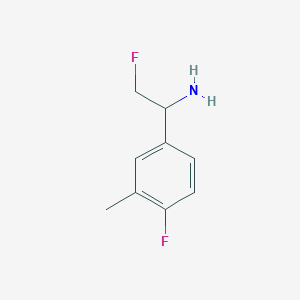

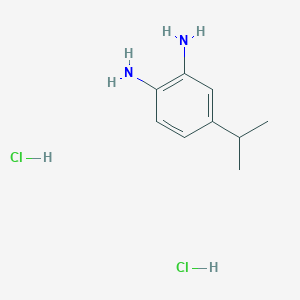
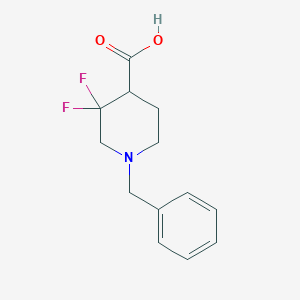
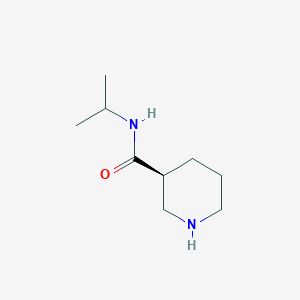
![2-(Difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine](/img/structure/B13223033.png)
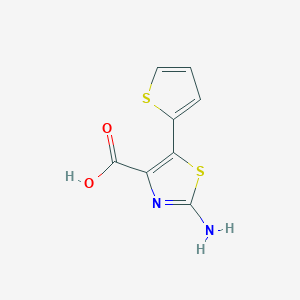
![N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine](/img/structure/B13223043.png)
